molecular formula C18H15BrO4 B2452711 (Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 890632-19-6

(Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2452711
CAS RN: 890632-19-6
M. Wt: 375.218
InChI Key: TXOSRDYZVVRDKS-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

PET Probe Development

(Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one has been utilized in the synthesis of a new potential PET (Positron Emission Tomography) probe for imaging of the enzyme PIM1. This compound is a potent and selective proviral integration site in Moloney murine leukemia virus kinase 1 (PIM1) inhibitor, suggesting its potential in medical imaging and diagnosis (Gao et al., 2013).

Vibrational and Electronic Absorption Spectra Studies

The compound's vibrational and electronic properties have been investigated using experimental techniques like FT-IR, FT-Raman, UV spectra, and DFT (Density Functional Theory). Such studies enhance the understanding of its physical and chemical characteristics, which are crucial in various scientific applications (Veeraiah et al., 2012).

Synthesis and Crystallographic Characterizations

Research on the synthesis, spectroscopic, and crystallographic characterizations of derivatives of this compound has been conducted. This includes studying its structure and properties through methods like X-ray crystallography, which is essential for understanding its potential applications in materials science and chemistry (Hayvalı et al., 2010).

Development of Antifungal Agents

The compound has been applied in the synthesis of antifungal agents, demonstrating its potential in pharmaceutical applications. This underscores its significance in the development of new medicinal compounds (Das et al., 2007).

Investigation of Molecular Structures

Molecular structure investigations of related compounds provide insights into their chemical behavior and potential applications in various scientific fields (Reddy et al., 2011).

Use in Natural Product Synthesis

This compound has been used as an intermediate in the synthesis of natural products and their analogues, indicating its utility in organic synthesis and the pharmaceutical industry (Sivaraman et al., 2019).

Crystal Structure and Synthesis Characterization

The synthesis and crystal structure characterization of derivatives, as well as their applications in areas such as material science and drug development, are notable. Such research helps in designing compounds with desired properties and applications (Zhu, 2011).

properties

IUPAC Name

(2Z)-6-(2-bromoethoxy)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4/c1-21-13-4-2-12(3-5-13)10-17-18(20)15-7-6-14(22-9-8-19)11-16(15)23-17/h2-7,10-11H,8-9H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOSRDYZVVRDKS-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

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